2-Oxooctanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Oxooctanoic acid, also known as alpha-ketooctanoic acid or 2-oxocaprylic acid, is a type of 2-oxo monocarboxylic acid It is known that alpha-keto acids, such as this compound, are biologically relevant and their chemistry is influenced by their local environment .
Mode of Action
The mode of action of this compound involves inter- and intramolecular interactions . In the gas phase, two types of conformers are identified and distinguished, with the intramolecularly hydrogen-bonded form being the dominant type .
Biochemical Pathways
It is known that alpha-keto acids, such as this compound, are involved in various biochemical processes and pathways .
Pharmacokinetics
It is known that the compound exists in the form of flakes and has a molecular weight of 15819 .
Result of Action
It is known that alpha-keto acids, such as this compound, can influence the chemistry of their local environment .
Action Environment
The action of this compound is influenced by its environment. For instance, in the gas phase, solid phase, and at the air-water interface, the compound exhibits different behaviors . At the air-water interface, the hydrocarbon tails of this compound interact with each other, while the carbonyls appear to interact with water in the subphase .
Biochemical Analysis
Biochemical Properties
2-Oxooctanoic acid interacts with various biomolecules in biochemical reactions. It is involved in the formation of an aqueous two-phase system (ATPS) in a single-component aqueous solution, originating from the coexistence of micelles and vesicles
Cellular Effects
It is known that the compound can form micelles and vesicles in an aqueous solution, which may have implications for cellular function
Molecular Mechanism
It is known to form micelles and vesicles in an aqueous solution , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This pathway includes other 2-oxo acids such as pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate), and 2-oxoglutarate
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxooctanoic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of fatty acids. For instance, an enzymatic oxidative cascade can be employed, utilizing catalytic quantities of hydrogen peroxide at room temperature in dilute aqueous solutions to convert fatty acids into this compound with high yield .
Industrial Production Methods
Industrial production of this compound often involves similar oxidative processes but on a larger scale. The use of robust catalysts and controlled reaction conditions ensures the efficient conversion of raw materials into the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce smaller carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the oxo group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly acidic pH levels.
Major Products
The major products formed from these reactions include smaller carboxylic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
2-Oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of surfactants and other industrial chemicals
Comparison with Similar Compounds
2-Oxooctanoic acid is similar to other alpha-keto acids such as pyruvic acid and alpha-ketoglutaric acid. it is unique due to its longer carbon chain, which imparts different physical and chemical properties. Similar compounds include:
- Pyruvic acid
- Alpha-ketoglutaric acid
- 2-Oxovaleric acid
- 2-Oxoheptanoic acid
These compounds share the alpha-keto functional group but differ in their carbon chain length and specific applications.
Properties
IUPAC Name |
2-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPUPQFYDYLTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186468 | |
Record name | 2-Oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alpha-Ketooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-51-8 | |
Record name | 2-Oxooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxooctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxooctanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXOOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9DFX8ABB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alpha-Ketooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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